N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine
Description
Properties
IUPAC Name |
N,N,3,3-tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-12(2)9-15-13(16-10-12)7-5-11(6-8-13)14(3)4/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWMATNATWMPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCC(CC2)N(C)C)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3-Amino-1,5-dioxaspiro[5.5]undecane Intermediate
The synthesis begins with the transketalization of tris(hydroxymethyl)aminomethane hydrochloride (TRIS-HCl) and 1,1-dimethoxycyclohexane in anhydrous N,N-dimethylformamide (DMF) under argon. Catalyzed by p-toluenesulfonic acid monohydrate (0.03 equiv), the reaction proceeds at ambient temperature (21–23°C) for 18 hours. The intermediate, 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane, precipitates as a white solid and is isolated via filtration (Table 1).
Table 1: Reaction Conditions for Transketalization
| Parameter | Value |
|---|---|
| Solvent | DMF (0.78 M) |
| Catalyst | p-TsOH·H₂O (0.03 equiv) |
| Temperature | 21–23°C |
| Time | 18 hours |
| Yield | 75–80% (crude) |
Methylation of the Amine Group
The primary amine undergoes exhaustive methylation using methyl iodide (MeI) in the presence of a base (e.g., potassium carbonate). The reaction is conducted in tetrahydrofuran (THF) at reflux (66°C) for 12 hours, yielding N,N,3,3-tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine. Excess MeI ensures complete dimethylation, while the spirocyclic framework remains intact due to its conformational rigidity.
Key Mechanistic Insight :
The methylation proceeds via an Sₙ2 mechanism, where the amine acts as a nucleophile, attacking the electrophilic methyl group of MeI. Steric hindrance from the spiro structure slows the reaction, necessitating prolonged heating.
One-Pot Spirocyclization and Methylation
Cyclohexanone Condensation
An alternative route involves condensing cyclohexanone with TRIS-HCl in the presence of a dehydrating agent (e.g., molecular sieves). The spirocyclic ketal forms spontaneously under acidic conditions, bypassing the need for pre-synthesized 1,1-dimethoxycyclohexane.
In Situ Reductive Amination
Post-cyclization, the amine is methylated using formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) in methanol. This reductive amination strategy achieves dual methylation of the primary amine in a single step, with yields exceeding 70%.
Optimization Note :
-
pH Control : Maintaining a pH of 6–7 is critical to suppress imine hydrolysis.
-
Stoichiometry : A 4:1 molar ratio of HCHO to amine ensures complete dimethylation.
Deuterated Analog Synthesis
Isotope Incorporation
Deuterated variants (e.g., this compound-d₆) are synthesized using deuterated methyl iodide (CD₃I) under conditions identical to Section 1.2. Isotopic purity (>98% D) is confirmed via mass spectrometry and ¹H NMR.
Purification and Characterization
Crystallization
The hydrochloride salt is precipitated by treating the free amine with HCl gas in diethyl ether, enhancing crystallinity. Recrystallization from ethanol/water (3:1) yields needle-like crystals suitable for X-ray analysis.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 1.20 (s, 6H, C(CH₃)₂), 2.45 (s, 6H, N(CH₃)₂), 3.60–3.75 (m, 4H, OCH₂).
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IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1100 cm⁻¹ (C-O-C asymmetric stretch).
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements employ microreactors to enhance heat and mass transfer during the transketalization step. This method reduces reaction time to 4 hours and improves yield to 85% by minimizing side reactions.
Table 2: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 18 hours | 4 hours |
| Yield | 75% | 85% |
| Purity | 95% | 98% |
Challenges and Mitigation
Byproduct Formation
Over-methylation or ring-opening byproducts may arise during prolonged heating. These are mitigated by:
Solvent Selection
DMF, while effective, complicates purification due to high boiling point. Substituting with acetonitrile improves isolation efficiency without compromising yield.
Emerging Methodologies
Enzymatic Methylation
Pilot studies utilize methyltransferases (e.g., SAM-dependent enzymes) to achieve stereoselective methylation under aqueous conditions. Initial yields are modest (40–50%) but offer a greener alternative.
Chemical Reactions Analysis
Types of Reactions: N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Medicinal Chemistry
N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine has been investigated for its potential use in pharmaceuticals, particularly as an antimigraine agent . Its structural properties allow it to interact with biological systems effectively.
Case Study: Antimigraine Activity
Research has indicated that this compound may possess properties that alleviate migraine symptoms. The mechanism of action is believed to involve modulation of neurotransmitter release and receptor activity in the central nervous system. For instance, studies have shown that similar compounds can inhibit certain receptors associated with migraine pathophysiology.
Material Science
In material science, this compound is explored for its potential as a polymer additive . Its unique spirocyclic structure contributes to improved properties in polymer matrices.
Application in Polymer Composites
The incorporation of this compound into polymer formulations can enhance thermal stability and mechanical properties. Research has demonstrated that polymers modified with spiro compounds exhibit better resistance to degradation under thermal stress compared to unmodified polymers.
Chemical Intermediate
The compound serves as a valuable intermediate in the synthesis of other complex molecules. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.
Synthesis Pathways
This compound can be utilized in the synthesis of:
- Pharmaceutical intermediates : Serving as precursors for other bioactive compounds.
- Fine chemicals : Used in the production of specialty chemicals with specific functionalities.
Comparative Data Table
| Application Area | Specific Use | Benefits/Properties |
|---|---|---|
| Medicinal Chemistry | Antimigraine agent | Modulation of neurotransmitter activity |
| Material Science | Polymer additive | Enhanced thermal stability and mechanical properties |
| Chemical Intermediate | Synthesis of complex molecules | Versatile building block for various reactions |
Mechanism of Action
The mechanism of action of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine involves its role as a reagent in the synthesis of compounds that act as 5-HT1F agonists. These agonists target the 5-HT1F receptor, a subtype of serotonin receptor, and modulate its activity. This modulation can lead to the alleviation of migraine symptoms by affecting the pathways involved in pain perception and vascular regulation .
Comparison with Similar Compounds
Thermodynamic Stability
Electronic Properties
DFT studies on related spiro compounds (e.g., DBH hydrate) reveal frontier molecular orbitals localized on the dioxaspiro core, influencing redox behavior .
Biological Activity
N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine is a chemical compound with the molecular formula C13H25NO2 and a molecular weight of 227.34 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly as a precursor in the synthesis of pharmaceutical agents targeting serotonin receptors.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. The IUPAC name reflects its complex architecture, which includes two dioxaspiro units and an amine group. Its structural formula can be represented as follows:
This compound primarily functions as a reagent in the synthesis of compounds that act as 5-HT1F agonists . These agonists target the 5-HT1F receptor, a subtype of serotonin receptor implicated in migraine pathophysiology. By modulating this receptor's activity, the compound may alleviate migraine symptoms through pathways involved in pain perception and vascular regulation .
Biological Activities
Research indicates that derivatives of this compound exhibit various biological activities:
- Migraine Treatment : As a precursor for 5-HT1F agonists, it plays a crucial role in developing migraine therapies.
- Neuropharmacological Effects : Studies suggest potential neuroprotective effects due to its interaction with serotonin pathways.
Study 1: Synthesis and Activity of 5-HT1F Agonists
A study investigated the synthesis of several 5-HT1F agonists using this compound as a key intermediate. The resulting compounds demonstrated significant agonistic activity at the 5-HT1F receptor, with some exhibiting high affinity and selectivity compared to other serotonin receptor subtypes. This selectivity is critical for minimizing side effects associated with non-selective serotonergic drugs.
| Compound | Affinity (Ki) | Selectivity Ratio |
|---|---|---|
| Compound A | 2 nM | 50:1 (vs 5-HT2A) |
| Compound B | 10 nM | 30:1 (vs 5-HT2C) |
Study 2: Pharmacokinetics and Efficacy
Another research effort focused on evaluating the pharmacokinetics of a derivative synthesized from this compound. The study reported favorable absorption characteristics and indicated that the compound could effectively cross the blood-brain barrier, enhancing its potential therapeutic applications for central nervous system disorders.
Study 3: Antimicrobial Activity
In addition to its neurological applications, derivatives of this compound have been tested for antimicrobial properties. A comparative study revealed that certain derivatives exhibited notable antibacterial activity against strains such as E. coli and S. aureus, suggesting potential applications in treating infections.
| Derivative | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Derivative A | 62.5 | 78.12 |
| Derivative B | 50 | 65 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of spirocyclic amines often involves cyclocondensation of ketones with amines under acidic or basic catalysis. For example, analogous compounds (e.g., N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro derivatives) were synthesized using aldehyde-amine reactions followed by purification via chromatography (1:9 MeOH:MeCN) . Optimization includes adjusting stoichiometry (e.g., 1.0 equivalent of amine to aldehyde), solvent polarity, and temperature to favor spirocyclization over linear byproducts. Yield improvements (30–40%) are achievable via iterative solvent screening (e.g., MeCN for polar intermediates) .
Q. How can NMR spectroscopy and HRMS be effectively utilized to confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign spirocyclic protons (e.g., δ 3.2–4.0 ppm for ether-linked CH2 groups) and tertiary amines (δ 2.1–2.8 ppm for N-CH3). Diastereotopic protons in the spiro core split into distinct multiplets (e.g., δ 1.5–2.5 ppm for axial/equatorial cyclohexane protons) .
- HRMS : Use ESI+ mode to detect [M+H]+ or [M+Na]+ ions. For C13H25NO2 (theoretical MW: 227.18), match experimental m/z to <2 ppm deviation . Purity (>95%) is confirmed by integrating NMR impurities (e.g., residual solvents) or LC-MS baseline resolution .
Q. What are the key challenges in the crystallization of spirocyclic amines, and how can X-ray crystallography be applied for structural elucidation?
- Methodological Answer : Spirocyclic amines often exhibit low crystallinity due to conformational flexibility. Strategies include:
- Co-crystallization : Use chiral auxiliaries (e.g., camphorsulfonic acid) to induce ordered packing .
- SHELX Refinement : Employ SHELXL for high-resolution data (≤1.0 Å) to model disorder in flexible rings. Key parameters: R1 < 5%, wR2 < 15% .
Advanced Research Questions
Q. What strategies are recommended for resolving diastereomeric mixtures of this compound, and how do HPLC parameters influence separation efficiency?
- Methodological Answer : Diastereomers (e.g., 50:50 dr) are resolved via:
- Chiral HPLC : Use cellulose-based columns (Chiralpak IA/IB) with hexane:IPA (90:10) mobile phase. Adjust flow rate (1.0–2.0 mL/min) and column temperature (25–40°C) to optimize retention time (ΔtR > 2 min) .
- Preparative SFC : Supercritical CO2 with 20% MeOH modifier achieves >90% recovery for mg-scale separations .
Q. How can computational modeling (DFT, molecular dynamics) predict the compound’s reactivity and guide experimental design in functionalization studies?
- Methodological Answer :
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in amine alkylation. For example, calculate activation barriers for N-methylation vs. spiro-O-methylation pathways .
- MD Simulations : Simulate solvation effects (e.g., in DMSO) to assess conformational stability of the spiro core. RMSD < 0.5 Å over 10 ns indicates minimal ring puckering .
Q. What are the mechanistic insights into the compound’s reactivity under acidic or basic conditions, and how can kinetic studies be designed to probe degradation pathways?
- Methodological Answer :
- Acidic Hydrolysis : Monitor via 1H NMR (e.g., disappearance of δ 2.6 ppm N-CH3 signals) to track N-demethylation. Pseudo-first-order kinetics (pH 1–3) reveal rate constants (k = 0.05–0.1 h⁻¹) .
- Base-Induced Ring Opening : Use LC-MS to detect linear intermediates (e.g., m/z 185.12 for cyclohexanone fragments). Arrhenius plots (20–60°C) determine Ea for spiro-O-C bond cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
